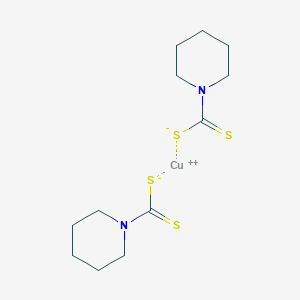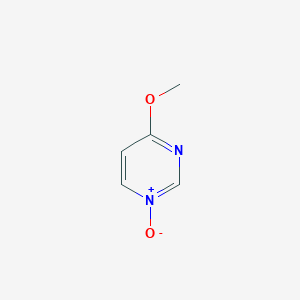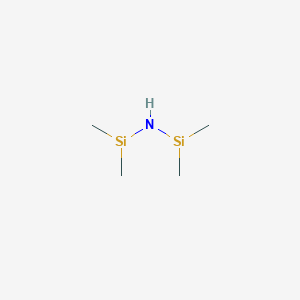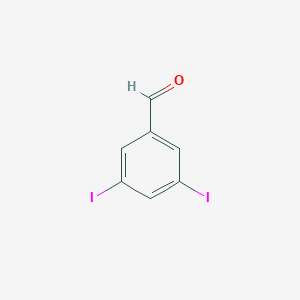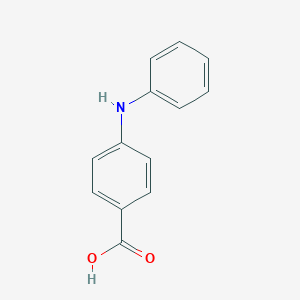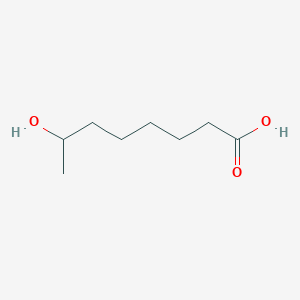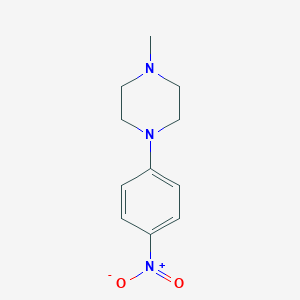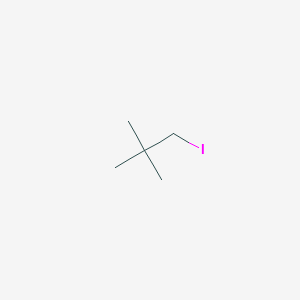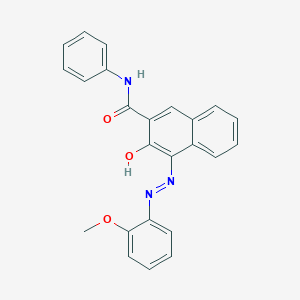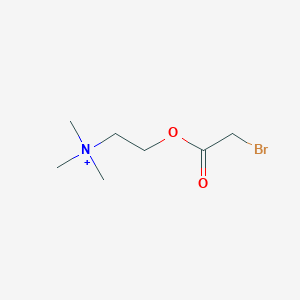
2-Bromoacetylcholine
Vue d'ensemble
Description
2-Bromoacetylcholine is a derivative of acetylcholine, a neurotransmitter that plays a crucial role in the cholinergic system. This compound contains a bromine atom, which influences its chemical properties and interactions. It is primarily used as an affinity alkylating agent for nicotinic receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromoacetylcholine can be synthesized using bromoacetyl chloride as a key reagent. The synthesis involves the reaction of bromoacetyl chloride with choline or its derivatives under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoacetylcholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted acetylcholine derivatives can be formed.
Hydrolysis Products: Bromoacetic acid and choline are the primary products of hydrolysis.
Applications De Recherche Scientifique
2-Bromoacetylcholine has several scientific research applications, including:
Affinity Labeling: It is used as an affinity label for acetylcholine receptors, particularly in studies involving the Torpedo californica acetylcholine receptor.
Cytotoxicity Studies: Bromoacetate, a hydrolysis product, has been shown to inhibit the growth of neuroblastoma cells and produce DNA single-strand breaks.
Cancer Research: It has been evaluated for its effectiveness in inhibiting neuroblastoma in mice, highlighting its potential application in cancer research and therapy.
Receptor Interaction Studies: The interaction of this compound with acetylcholine receptors has been studied to understand receptor binding and function.
Mécanisme D'action
2-Bromoacetylcholine exerts its effects by acting as an affinity alkylating agent for nicotinic receptors. It specifically labels the reduced acetylcholine binding site on the receptor, which helps in understanding receptor binding and function. The compound interacts with the receptor’s active site, leading to the formation of a covalent bond and subsequent inhibition of receptor activity .
Comparaison Avec Des Composés Similaires
Acetylcholine: The parent compound, which lacks the bromine atom and has different chemical properties and interactions.
Bromoacetyl Chloride: A key reagent used in the synthesis of 2-Bromoacetylcholine.
Bromoacetic Acid: A hydrolysis product of this compound.
Uniqueness: this compound is unique due to its bromine atom, which enhances its reactivity and affinity for nicotinic receptors. This makes it a valuable tool in receptor labeling and interaction studies, distinguishing it from other acetylcholine derivatives .
Propriétés
IUPAC Name |
2-(2-bromoacetyl)oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrNO2/c1-9(2,3)4-5-11-7(10)6-8/h4-6H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLURRWZRNOJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrNO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937980 | |
| Record name | 2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17139-54-7 | |
| Record name | Bromoacetylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17139-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline, bromoacetate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017139547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
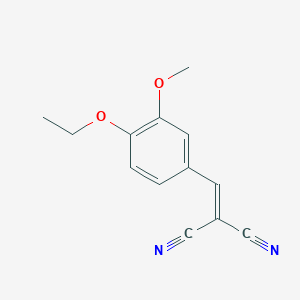
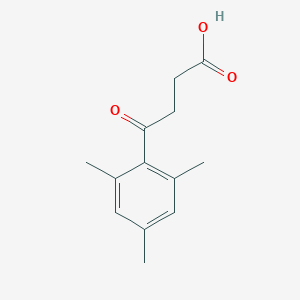
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)
